![molecular formula C16H14FN3O2S B2413395 N-(3-fluorophenyl)-2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetamide CAS No. 893385-14-3](/img/structure/B2413395.png)
N-(3-fluorophenyl)-2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-fluorophenyl)-2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as FIMA, and it belongs to the class of imidazole-based compounds. FIMA has been shown to exhibit various biochemical and physiological effects that make it a promising candidate for the development of new drugs.
Applications De Recherche Scientifique
Synthesis and Radioligand Development
One significant application of compounds structurally related to N-(3-fluorophenyl)-2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetamide in scientific research is in the synthesis of radioligands for imaging studies. For instance, the development of 3-[1H-Imidazol-4-yl]propyl 4-fluorobenzyl ether as a potential histamine H3 receptor ligand, labeled with 18F for clinical PET studies, illustrates the role of similar compounds in advancing neuroimaging techniques. This work involved intricate synthesis methods, highlighting the compound's utility in creating tools for understanding brain receptor distributions and functions (Iwata et al., 2000).
Antimicrobial and Antifungal Research
Compounds with sulfanylacetamide structures have been explored for their antimicrobial and antifungal potentials. A study on the synthesis and antimicrobial evaluation of new heterocyclic compounds incorporating sulfamoyl moiety demonstrated significant antimicrobial activity, suggesting the potential of such compounds in developing new antimicrobial agents (Darwish et al., 2014).
Cancer Research
In cancer research, novel sulfonamide derivatives, including structures similar to this compound, have been synthesized and evaluated for their cytotoxic activities. These compounds have shown promising results against various cancer cell lines, indicating their potential as leads for developing new cancer therapies (Ghorab et al., 2015).
Antiprotozoal Activity
The development and evaluation of novel 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives for antiprotozoal activity underscore the application of similar compounds in addressing parasitic infections. These derivatives have exhibited strong activity against protozoa such as Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica, surpassing standard treatments like metronidazole in effectiveness (Pérez‐Villanueva et al., 2013).
Nanomaterial Interactions
Exploring the interaction between imidazole derivatives and nanomaterials, such as ZnO nanocrystals, is crucial for understanding and developing nanotechnology applications in biomedicine. Research in this area focuses on the electronic properties and binding interactions, providing insights into how these compounds can influence the functionality and stability of nanomaterials in biological environments (Jayabharathi et al., 2015).
Propriétés
IUPAC Name |
N-(3-fluorophenyl)-2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O2S/c17-12-3-1-4-13(9-12)19-15(21)11-23-16-18-6-7-20(16)10-14-5-2-8-22-14/h1-9H,10-11H2,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLARCXMPKMODJL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)CSC2=NC=CN2CC3=CC=CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}propyl 2-chloropyridine-3-carboxylate](/img/structure/B2413312.png)
![N-[(1R,2R)-2-Hydroxycyclobutyl]-1,3-thiazole-4-carboxamide](/img/structure/B2413313.png)
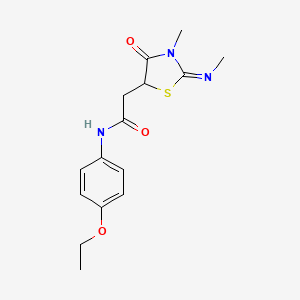
![3,4-Dihydro[1,2,4]thiadiazino[3,4-b][1,3]benzothiazole-8-carboxylic acid 2,2-dioxide](/img/structure/B2413316.png)
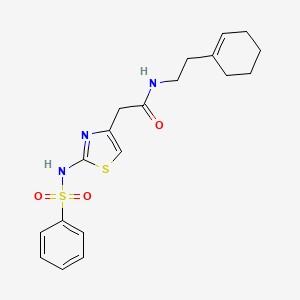
![1-methyl-3-(2-morpholinoethyl)-7,8-diphenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2413323.png)
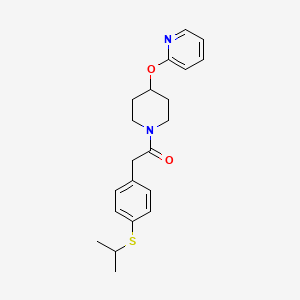
![4-chloro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2413326.png)
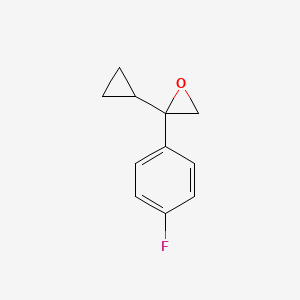

![1,2,3,9-Tetrahydropyrrolo[2,1-b]quinazoline hydrochloride dihydrate](/img/structure/B2413330.png)

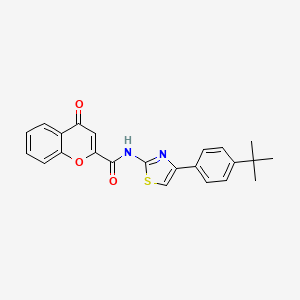
![6-(1H-pyrazol-1-yl)-2-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2413335.png)